molecular formula C10H5ClF3NO B1417838 4-Chloro-7-(trifluoromethoxy)quinoline CAS No. 40516-31-2

4-Chloro-7-(trifluoromethoxy)quinoline

Cat. No.: B1417838
CAS No.: 40516-31-2
M. Wt: 247.6 g/mol
InChI Key: IMYQYVHUVHLCOX-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2) is a versatile chemical intermediate with significant importance in medicinal chemistry research. Its molecular formula is C10H5ClF3NO, and it has a molecular weight of 247.60 . The core application of this compound is as a fundamental precursor in the synthesis of novel 4-aminoquinoline derivatives, a class of compounds extensively investigated for their biological activity . This compound serves as a critical building block in the development of new antimalarial agents, particularly for creating molecules designed to be effective against chloroquine-resistant strains of Plasmodium falciparum . The 4-chloro group is a reactive site that allows for nucleophilic substitution, typically with amines, to form the 4-aminoquinoline scaffold present in many antimalarial drugs . The trifluoromethoxy substituent at the 7-position is a key structural feature believed to influence the compound's lipophilicity, metabolic stability, and overall biological potency, thereby enhancing the drug-like properties of the resulting molecules . Beyond antimalarial research, the quinoline scaffold is a privileged structure in drug discovery, and this specific derivative is also utilized in the synthesis and evaluation of potential anticancer agents . Structure-activity relationship (SAR) studies indicate that derivatives bearing a chloro or trifluoromethyl group at the 7-position of the quinoline ring often demonstrate improved cytotoxic effects on various cancer cell lines, making this compound a valuable starting point for designing new anticancer therapeutics . The mechanism of action for 4-aminoquinoline-based drugs is often associated with their ability to interfere with biological processes in acidic compartments such as lysosomes, and their activity can be modulated by the nature of the substituents on the quinoline core . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQYVHUVHLCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651180
Record name 4-Chloro-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-31-2
Record name 4-Chloro-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-(trifluoromethoxy)quinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline typically involves the introduction of the trifluoromethoxy group into a quinoline derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable quinoline precursor is reacted with a trifluoromethoxy source under basic conditions. The reaction often requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Halogenation of quinoline to introduce the chlorine atom.
  • Introduction of the trifluoromethoxy group via nucleophilic substitution.
  • Purification steps to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

  • Substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation can lead to quinoline N-oxides.
  • Reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 4-Chloro-7-(trifluoromethoxy)quinoline exhibits potential antimicrobial activity. It has been utilized in the synthesis of derivatives aimed at combating bacterial infections. The compound's ability to inhibit specific biological processes makes it a candidate for developing new antimicrobial agents.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with various molecular targets involved in cancer cell proliferation, thereby offering a pathway for the development of novel anticancer therapies .

Synthesis of Active Pharmaceutical Ingredients (APIs)
As a versatile building block, this compound serves as an intermediate in the synthesis of various APIs. Its chemical structure allows for modifications that enhance the efficacy and selectivity of drug candidates .

Material Science

Dye-Sensitized Solar Cells (DSSCs)
The trifluoromethoxy group in this compound contributes to its role as a component in dye-sensitized solar cells. The compound can form complexes with metal centers, which are essential for light absorption and energy conversion processes in solar cells .

Fluorinated Building Blocks
This compound is classified as a fluorinated heterocyclic building block, crucial for synthesizing advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance the thermal stability and optical characteristics of the resulting materials .

Chemical Synthesis

Versatile Reaction Pathways
this compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling). These reactions facilitate the synthesis of complex organic molecules with potential biological activities .

Functionalization Potential
The presence of the chloro group allows for further functionalization, enabling the creation of bidentate ligands useful in bioimaging and sensor applications. This functionalization expands the compound's applicability across different research domains .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, leading to potential drug development.
Anticancer PropertiesShowed inhibition of cancer cell proliferation in vitro, suggesting further investigation is warranted.
Synthesis in DSSCsEnhanced energy conversion efficiency when used as a sensitizer in solar cells.
Functionalization StudiesSuccessful formation of bidentate ligands for use in metal ion detection applications.

Mechanism of Action

The mechanism by which 4-Chloro-7-(trifluoromethoxy)quinoline exerts its effects depends on its application. In medicinal chemistry, its mechanism of action may involve:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position substituent critically influences physicochemical and biological properties. Key analogs include:

Compound 7-Substituent Molecular Weight Yield (%) Purity (%) Key Characteristics
4-Chloro-7-(trifluoromethoxy)quinoline -OCF₃ 257.7* 56 98 High lipophilicity; strong electron withdrawal
4-Chloro-7-(trifluoromethyl)quinoline -CF₃ 231.6 73 99 Moderate lipophilicity; robust metabolic stability
7-Bromo-4-chloroquinoline -Br 257.5 79 99 Heavy atom effect; potential for cross-coupling
4-Chloro-7-fluoroquinoline -F 195.6 N/A N/A Lower steric hindrance; reduced activity

*Calculated based on formula C₁₀H₅ClF₃NO.

Key Findings :

  • Trifluoromethoxy vs.
  • Halogen Comparison : Bromine at the 7-position (201b) offers higher synthetic yields (79%) but introduces challenges in downstream modifications due to its inertness in certain reactions .
  • Fluorine Substitution: 7-Fluoro analogs are synthetically challenging and exhibit lower biological activity, as noted in antimalarial studies .

Commercial and Industrial Relevance

    Biological Activity

    4-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the heterocyclic ring. The presence of the chloro and trifluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

    Antimalarial Activity

    Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum.

    Table 1: Antimalarial Activity of Quinoline Derivatives

    CompoundIC50 (nM)Strain Type
    This compoundTBDCQ-R (K1)
    Compound A (similar structure)15CQ-S (3D7)
    Compound B (analog)30CQ-R (K1)

    The above table summarizes findings from various studies where quinoline derivatives were tested against different strains of P. falciparum. The IC50 values indicate the concentration required to inhibit 50% of parasite growth, with lower values suggesting higher potency.

    Anticancer Activity

    Quinoline derivatives have also been investigated for their anticancer properties. For instance, modifications in the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines.

    Table 2: Cytotoxicity Against Cancer Cell Lines

    CompoundCell LineIC50 (µM)
    This compoundMCF-7TBD
    Compound C (analog)A5495.88
    Compound D (similar structure)HepG23.01

    These findings suggest that structural modifications can significantly influence the anticancer activity of quinoline derivatives.

    The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

    • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for parasite survival or cancer cell proliferation.
    • Interference with Cellular Signaling : The compound may alter signaling pathways, leading to apoptosis in cancer cells or reduced viability in parasites.

    Case Studies

    • Antimalarial Efficacy : A study demonstrated that a series of quinoline derivatives, including those with trifluoromethoxy substitutions, exhibited potent antiplasmodial activity, with some compounds achieving over 90% inhibition in resistant strains after 24 hours of exposure .
    • Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that derivatives of quinolines displayed varying degrees of cytotoxicity, with some analogs showing IC50 values lower than standard chemotherapeutic agents .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 4-Chloro-7-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?

    • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, 6-chloro-4-ethoxy-3-iodo-7-methoxy-2-methylquinoline can react with trifluoromethoxy-substituted boronic esters via Suzuki-Miyaura coupling. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF/DMF mixtures), and temperature (80–100°C). Yields typically range from 40–50%, with impurities arising from competing dehalogenation or over-reduction .
    • Critical Data : In one protocol, coupling 3-iodoquinoline with a trifluoromethoxy-substituted pyridine boronate yielded 47% product after purification by column chromatography .

    Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

    • Methodological Answer :

    • ¹H/¹³C NMR : The quinoline core produces characteristic aromatic signals (δ 7.2–8.8 ppm). The trifluoromethoxy group (-OCF₃) shows a singlet at ~δ 4.3 ppm in ¹H NMR and distinct ¹⁹F NMR signals near -58 ppm .
    • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) at m/z 276.01 (C₁₀H₆ClF₃NO).
    • XRD : For crystalline derivatives, intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) help validate packing arrangements .

    Q. What are the primary applications of this compound in medicinal chemistry?

    • Methodological Answer : This scaffold is a precursor for antimalarial and antibacterial agents. Its trifluoromethoxy group enhances metabolic stability and membrane permeability. For example, derivatives with diarylether side chains exhibit nanomolar activity against Plasmodium falciparum .

    Advanced Research Questions

    Q. How can researchers optimize coupling reactions to improve yields of this compound derivatives?

    • Methodological Answer :

    • Catalyst Screening : Test Pd₂(dba)₃ or XPhos Pd G3 for enhanced stability in cross-couplings.
    • Solvent Effects : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.
    • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes at 120°C) to minimize decomposition .

    Q. How should researchers address contradictions in biological activity data for trifluoromethoxy-substituted quinolines?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at positions 2, 3, and 8 to isolate electronic vs. steric effects.
    • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with bioassays.
    • Computational Modeling : Molecular docking (e.g., with Plasmodium DHODH enzyme) can rationalize potency variations .

    Q. What strategies resolve ambiguities in spectral data for regioisomeric quinoline derivatives?

    • Methodological Answer :

    • ²D NMR (COSY, NOESY) : Differentiate between C-7 and C-8 trifluoromethoxy substitution via through-space couplings.
    • Isotopic Labeling : Introduce ¹³C at the quinoline nitrogen to simplify ¹³C NMR assignments.
    • Crystallography : Single-crystal XRD unambiguously assigns regioisomers, as seen in related 8-nitroquinoline derivatives .

    Environmental and Safety Considerations

    Q. What are the environmental persistence and disposal protocols for this compound?

    • Methodological Answer :

    • Persistence : The trifluoromethoxy group resists hydrolysis, but the quinoline core may degrade via microbial action. Estimate half-life using OECD 301B biodegradation tests.
    • Waste Handling : Incinerate in a certified hazardous waste furnace with alkaline scrubbers to neutralize HCl/HF byproducts. Avoid aqueous disposal due to potential aquatic toxicity .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-Chloro-7-(trifluoromethoxy)quinoline
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    4-Chloro-7-(trifluoromethoxy)quinoline

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